molecular formula C17H12Cl2O5S B2904190 3-(3,4-dichlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one CAS No. 950269-61-1

3-(3,4-dichlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2904190
CAS No.: 950269-61-1
M. Wt: 399.24
InChI Key: XACGDMYFGQATSS-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 3,4-dichlorobenzenesulfonyl substituent at position 3 and an ethoxy group at position 8 of the coumarin scaffold. Its molecular formula is C₁₇H₁₁Cl₂O₅S, with a molecular weight of 398.29 g/mol. The ethoxy group at position 8 modulates lipophilicity, influencing bioavailability and metabolic stability.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O5S/c1-2-23-14-5-3-4-10-8-15(17(20)24-16(10)14)25(21,22)11-6-7-12(18)13(19)9-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACGDMYFGQATSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-dichlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzenesulfonyl chloride and 8-ethoxy-2H-chromen-2-one as the starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

3-(3,4-dichlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-dichlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in disease pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as inflammation, cell proliferation, and microbial growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at position 3 (benzenesulfonyl group) and position 8 (alkoxy groups). Below is a comparative analysis:

Compound Name Position 3 Substituent Position 8 Substituent Molecular Formula Molecular Weight (g/mol) CAS/ID
Target Compound 3,4-Dichlorobenzenesulfonyl Ethoxy C₁₇H₁₁Cl₂O₅S 398.29 Not Provided
3-((3,4-Dimethoxyphenyl)sulfonyl)-8-methoxy-2H-chromen-2-one 3,4-Dimethoxybenzenesulfonyl Methoxy C₁₈H₁₆O₇S 376.38 866347-84-4
3-(3,4-Dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one 3,4-Dimethoxyphenyl Ethoxy C₁₉H₁₈O₅ 326.34 MFCD06644426
3-(1H-Benzo[d]imidazol-2-yl)-8-ethoxy-2H-chromen-2-one Benzimidazolyl Ethoxy C₁₈H₁₄N₂O₃ 306.32 10-F723275

Key Observations :

  • Electron Effects : The dichlorobenzenesulfonyl group in the target compound is strongly electron-withdrawing, compared to the electron-donating methoxy groups in and . This difference may enhance electrophilic reactivity and binding to biological targets like enzymes.
  • Hydrogen Bonding: The sulfonyl group in the target compound offers hydrogen-bond acceptor sites, whereas the benzimidazole in provides both donor and acceptor sites, altering target specificity .

Physicochemical Properties

  • Solubility : The dichlorobenzenesulfonyl group reduces water solubility compared to methoxy-substituted analogs ().
  • Stability : Chlorine substituents enhance oxidative stability relative to methoxy groups, which are prone to demethylation .

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